N-(5-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide
CAS No.: 1040645-37-1
Cat. No.: VC7390429
Molecular Formula: C23H17FN2O3
Molecular Weight: 388.398
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040645-37-1 |
|---|---|
| Molecular Formula | C23H17FN2O3 |
| Molecular Weight | 388.398 |
| IUPAC Name | N-(5-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenylquinoline-3-carboxamide |
| Standard InChI | InChI=1S/C23H17FN2O3/c1-14-11-12-15(24)13-18(14)25-22(28)20-21(27)17-9-5-6-10-19(17)26(23(20)29)16-7-3-2-4-8-16/h2-13,27H,1H3,(H,25,28) |
| Standard InChI Key | AZWZODJBPLKEEE-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)F)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
N-(5-Fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide (CAS No. 1040645-37-1) belongs to the quinoline family, a class of heterocyclic compounds renowned for their pharmacological versatility. Key structural attributes include:
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Quinoline Core: A bicyclic system comprising a benzene ring fused to a pyridine ring, modified here by saturation at the 1,2-positions (dihydroquinoline).
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Substituents:
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A fluorine atom at the 5-position of the distal phenyl ring, enhancing lipophilicity and metabolic stability.
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A methyl group at the 2-position of the same phenyl ring, influencing steric interactions.
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A hydroxyl group at position 4 and a carboxamide group at position 3, enabling hydrogen bonding with biological targets.
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Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 388.398 g/mol |
| IUPAC Name | N-(5-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenylquinoline-3-carboxamide |
| SMILES | CC1=C(C=C(C=C1)F)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O |
The compound’s solubility and metabolic stability remain unquantified in published literature, though its high clogP (predicted >4) suggests challenges in aqueous solubility .
Synthesis and Structural Optimization
Synthetic Routes
The synthesis of N-(5-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide involves multi-step organic reactions, typically including:
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Quinoline Ring Formation: Friedländer annulation between 2-aminobenzophenone derivatives and ketones.
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Functionalization:
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Introduction of the fluorine atom via electrophilic aromatic substitution or cross-coupling reactions.
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Carboxamide formation through coupling reactions (e.g., using EDCI/HOBt) between the quinoline carboxylic acid and 5-fluoro-2-methylaniline.
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Challenges in Optimization
Early analogs in the quinoline-4-carboxamide series faced issues such as high lipophilicity (clogP >4) and poor metabolic stability. For example, compound 1 (a structural analog) exhibited a mouse liver microsomal clearance (Cli) of 89 mL/min/g, necessitating substituent modifications to improve pharmacokinetics . Strategies included:
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Replacing bromine with smaller halogens (e.g., fluorine) to reduce molecular weight.
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Introducing polar groups (e.g., hydroxyls) to enhance solubility.
Biological Activities and Mechanisms
Anticancer Activity
The hydroxyl and carboxamide groups enable chelation with metal ions in enzyme active sites, a mechanism exploited by topoisomerase inhibitors. Structural analogs have shown activity against cancer cell lines, though specific studies on this compound are pending.
Pharmacokinetic and Pharmacodynamic Considerations
Absorption and Distribution
The compound’s lipophilicity (clogP ≈4.3) suggests moderate membrane permeability but potential accumulation in adipose tissues. Fluorination typically extends half-life by reducing oxidative metabolism, as seen in fluorinated quinolones .
Metabolism and Excretion
Predominant metabolic pathways likely involve:
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Oxidation: Of the dihydroquinoline ring by CYP450 enzymes.
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Glucuronidation: Of the hydroxyl group, facilitating renal excretion.
Applications in Drug Discovery
Antimalarial Development
The compound’s structural similarity to DDD107498, a clinical-stage antimalarial, underscores its potential. DDD107498 achieves ED values <1 mg/kg in murine models and blocks transmission by targeting gametocytes . Optimizing N-(5-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide could yield analogs with dual-stage (blood and liver) activity.
Antibacterial and Antifungal Uses
Quinoline carboxamides inhibit DNA gyrase in bacteria and fungal cytochrome P450 enzymes. The hydroxyl group may enhance selectivity for microbial over human targets.
Future Research Directions
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Synthetic Optimization: Reducing lipophilicity via substituent modification (e.g., replacing methyl with polar groups).
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In Vitro Profiling: Assessing potency against Plasmodium, Mycobacterium, and cancer cell lines.
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Target Identification: Molecular docking studies to predict binding to PfEF2 or human topoisomerases.
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Formulation Strategies: Addressing solubility limitations through prodrug design or nanoencapsulation.
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